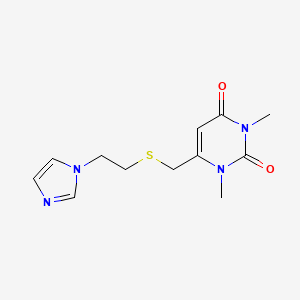
6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its potential as a selective inhibitor of certain enzymes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several potential future directions for the study of 6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other cellular processes, such as autophagy and cell cycle regulation. Additionally, there is potential for the development of new synthetic methods for the compound, which could lead to improved yields and purity.
Synthesis Methods
The synthesis of 6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been achieved using different methods. One of the commonly used methods involves the reaction of 2,4-dichloro-6-methylpyrimidine with 2-imidazol-1-ylethylthiol in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
6-(2-imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-14-10(7-11(17)15(2)12(14)18)8-19-6-5-16-4-3-13-9-16/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLSKENVPPBUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)

![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
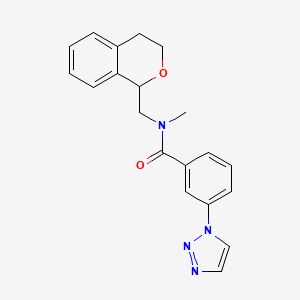
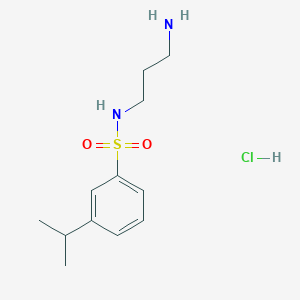
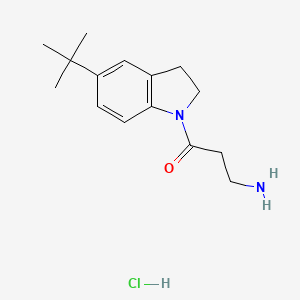
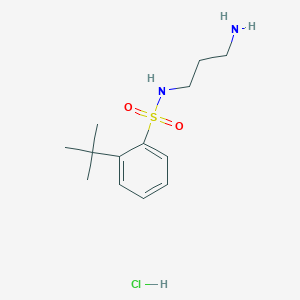
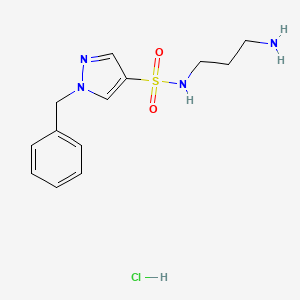

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)
![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)